molecular formula C10H22O3Si B1527729 2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde CAS No. 396131-91-2

2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde

Cat. No.: B1527729
CAS No.: 396131-91-2
M. Wt: 218.36 g/mol
InChI Key: HSBMAQNKNCEWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde” is a chemical compound with the CAS Number: 396131-91-2. It has a molecular weight of 218.37 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H22O3Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h6H,7-9H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Reactivity Tuning and Protecting Groups

"Tuning the Reactivity of O-tert-Butyldimethylsilylimidazolyl Aminals Towards Organolithium Reagents" explores the modification of aldehydes using silylation techniques to stabilize and protect them under various conditions. This study highlights the ability to tune the reactivity of these aldehyde derivatives towards organolithium reagents by substituting at the imidazolyl moiety, demonstrating the chemical's utility as a stabilizing and protecting agent in organic synthesis (Gimisis et al., 2003).

Surface-mediated Reactions

"Surface-mediated self-coupling of ethanol on gold" presents an investigation into the transformation of ethanol to carbonyl compounds on gold surfaces, elucidating the role of surface-mediated reactions in the oxidation process. This research provides insight into the mechanistic origins of gold-mediated oxidation of alcohols, with implications for the design of catalytic processes and materials science (Liu et al., 2009).

Environmental Degradation Pathways

The study "DEGRADATION PATHWAYS DURING THE TREATMENT OF METHYL TERT-BUTYL ETHER BY THE UV/H2O2 PROCESS" investigates the degradation of methyl tert-butyl ether in aqueous solutions, producing various carbonyl compounds as byproducts. This research has implications for understanding the environmental fate of organic pollutants and developing treatment methodologies (Stefan et al., 2000).

Catalytic Deprotection Methods

"A simple and efficient chemoselective method for the catalytic deprotection of acetals and ketals using bismuth triflate" demonstrates a highly efficient catalytic process for the deprotection of acetals and ketals. This method showcases the chemical's stability and reactivity under specific conditions, contributing to the field of synthetic chemistry by offering a nontoxic and efficient approach for large-scale synthesis (Carrigan et al., 2002).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation . It is also classified as a flammable liquid and vapor .

Mechanism of Action

Target of Action

It is known to be a versatile reagent commonly used in synthetic glycobiology .

Mode of Action

2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This means it can donate or accept a molecule in the aldol reaction, a powerful tool for forming carbon-carbon bonds in organic chemistry.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it reacts slowly with moisture/water , indicating that it may be less stable in humid conditions. Furthermore, it is acid-sensitive , suggesting that its activity may be affected by pH.

Biochemical Analysis

Biochemical Properties

2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex carbohydrates and other biomolecules. It interacts with enzymes such as aldolases, which facilitate the formation of carbon-carbon bonds. The compound’s ability to act as both an aldol donor and acceptor allows it to participate in various aldol reactions, leading to the formation of stereochemically complex products . Additionally, it may interact with proteins and other biomolecules involved in carbohydrate metabolism, influencing the overall biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways by modifying the structure and function of key signaling molecules. For instance, its involvement in aldol reactions can lead to the production of bioactive compounds that modulate gene expression and cellular metabolism . The compound’s impact on gene expression may result in altered cellular functions, including changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. Its role as an aldol donor and acceptor allows it to participate in enzyme-catalyzed reactions, leading to the formation of new carbon-carbon bonds . These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context. Additionally, the compound’s influence on gene expression may involve changes in transcription factor activity and chromatin structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular functions. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects observed in these studies highlight the importance of dosage optimization to achieve desired outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as aldolases and other cofactors that facilitate the formation of complex carbohydrates . The compound’s influence on metabolic flux and metabolite levels can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments . The compound’s distribution pattern can affect its overall activity and function within the biological system.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The compound’s activity and function may vary depending on its localization within the cell, highlighting the importance of understanding its subcellular distribution.

Properties

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h6H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBMAQNKNCEWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde
Reactant of Route 3
2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde
Reactant of Route 4
2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde
Reactant of Route 5
2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde
Reactant of Route 6
2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.